molecular formula C15H20N4O B7473063 N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7473063
M. Wt: 272.35 g/mol
InChI Key: IHAKRFBJBGYBEN-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CDPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a positive allosteric modulator of mGluR5, enhancing the receptor's activity in response to glutamate stimulation. This leads to increased synaptic plasticity and improved cognitive function. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide also has anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5. However, N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide also has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One potential area of research is the development of more potent and selective mGluR5 PAMs. Another area of research is the investigation of N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide's potential therapeutic applications in various neurological disorders, including Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide on synaptic plasticity and cognitive function.

Synthesis Methods

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including cyclohexylisocyanide, 3,4-dimethylpyrazole, and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, anxiety, and addiction. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-13-8-11(9-16-14(13)19(2)18-10)15(20)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAKRFBJBGYBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

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